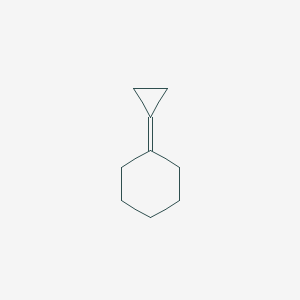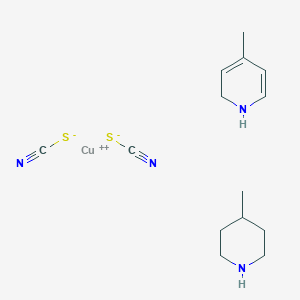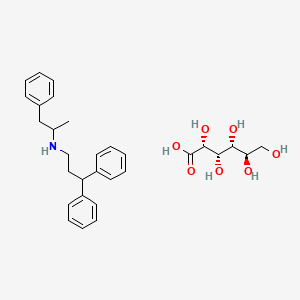
Cyclopropylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylidenecyclohexane is an organic compound that features a cyclopropylidene group attached to a cyclohexane ring This compound is of interest due to its unique structural properties, which combine the strain of the cyclopropylidene group with the relatively stable cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylidenecyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. For instance, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can facilitate the formation of the cyclopropylidene group, which then reacts with cyclohexanone to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylidenecyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclohexane derivatives.
Substitution: The cyclopropylidene group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Cyclopropylidenecyclohexane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of cyclopropylidenecyclohexane involves its ability to undergo various chemical transformations due to the strain in the cyclopropylidene group. This strain makes the compound highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxidized products .
Comparison with Similar Compounds
Cyclopropylidenecyclohexane can be compared with other similar compounds, such as:
Cyclopropylidenecyclobutane: Similar in structure but with a cyclobutane ring instead of cyclohexane.
Bicyclopropylidene: Contains two cyclopropylidene groups.
Cyclopropylidenecyclopentane: Features a cyclopentane ring instead of cyclohexane.
Uniqueness: this compound is unique due to the combination of the cyclopropylidene group’s strain and the stability of the cyclohexane ring.
Properties
CAS No. |
14114-06-8 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
cyclopropylidenecyclohexane |
InChI |
InChI=1S/C9H14/c1-2-4-8(5-3-1)9-6-7-9/h1-7H2 |
InChI Key |
QBTNAILBCOWYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)


![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)










